2-Amino-6-butyl-4-(4-methoxyphenyl)-5-propylpyridine-3-carbonitrile
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Overview
Description
2-Amino-6-butyl-4-(4-methoxyphenyl)-5-propylpyridine-3-carbonitrile is a complex organic compound with the molecular formula C20H25N3O. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-butyl-4-(4-methoxyphenyl)-5-propylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and nitrile formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-butyl-4-(4-methoxyphenyl)-5-propylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Often used to accelerate reactions, including transition metals like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
2-Amino-6-butyl-4-(4-methoxyphenyl)-5-propylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism by which 2-Amino-6-butyl-4-(4-methoxyphenyl)-5-propylpyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-butyl-4-(4-hydroxyphenyl)-5-propylpyridine-3-carbonitrile
- 2-Amino-6-butyl-4-(4-chlorophenyl)-5-propylpyridine-3-carbonitrile
- 2-Amino-6-butyl-4-(4-fluorophenyl)-5-propylpyridine-3-carbonitrile
Uniqueness
What sets 2-Amino-6-butyl-4-(4-methoxyphenyl)-5-propylpyridine-3-carbonitrile apart is its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C20H25N3O |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-amino-6-butyl-4-(4-methoxyphenyl)-5-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H25N3O/c1-4-6-8-18-16(7-5-2)19(17(13-21)20(22)23-18)14-9-11-15(24-3)12-10-14/h9-12H,4-8H2,1-3H3,(H2,22,23) |
InChI Key |
LHYPMXNCVIKWCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OC)CCC |
Origin of Product |
United States |
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